molecular formula C5H3F2NO3 B2685397 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid CAS No. 1935503-24-4

3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B2685397
CAS No.: 1935503-24-4
M. Wt: 163.08
InChI Key: YPRXRMMWUDMDGD-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a difluoromethyl group attached to an oxazole ring. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of difluoromethyl-substituted amino acids with diketones or β-keto esters in the presence of a dehydrating agent.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced analogs.

  • Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness: 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. Its difluoromethyl group, in particular, plays a crucial role in its chemical behavior and applications.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-(difluoromethyl)-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO3/c6-4(7)2-1-3(5(9)10)11-8-2/h1,4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRXRMMWUDMDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935503-24-4
Record name 3-(difluoromethyl)-1,2-oxazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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